

1-Butyne as a fundamental hydrocarbon in research

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An In-depth Technical Guide to **1-Butyne**: A Fundamental Hydrocarbon in Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyne (ethylacetylene) is a terminal alkyne that serves as a foundational building block in organic synthesis. Its rich reactivity, stemming from the terminal carbon-carbon triple bond, makes it a versatile precursor for a wide array of molecular architectures. This technical guide provides an in-depth overview of **1-butyne**'s chemical properties, synthesis, and core reactions. It details experimental protocols for its key transformations, including carbon-carbon bond-forming reactions, hydrogenations, and hydrations. Furthermore, this document highlights the significance of **1-butyne** as a fundamental reagent in the construction of complex molecules pertinent to pharmaceutical research and drug development. Quantitative data is presented in structured tables for clarity, and key experimental and reaction workflows are visualized using diagrams to facilitate understanding.

Core Properties of 1-Butyne

1-Butyne is a colorless, highly flammable gas with a characteristic acetylenic odor.[1] As a terminal alkyne, its chemistry is dominated by the acidic proton and the high electron density of the triple bond, making it a potent nucleophile after deprotonation and susceptible to a variety of addition reactions.[2]



Physical and Chemical Properties

The physical and spectroscopic properties of **1-butyne** are summarized in the tables below.

Property	Value	References
Molecular Formula	C4H6	[1]
Molar Mass	54.09 g/mol	[1]
Boiling Point	8.08 °C (281.23 K)	[3]
Melting Point	-125.7 °C (147.5 K)	[3]
Density	0.6783 g/cm ³	[3]
CAS Number	107-00-6	[4]
Appearance	Colorless gas	[3]
Solubility	Insoluble in water; soluble in organic solvents.	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-butyne** and its reaction products.

Spectroscopy	Characteristic Peaks / Data	References
¹H NMR	δ (ppm): ~2.1 (q, CH ₂), ~1.9 (t, ≡C-H), ~1.1 (t, CH ₃)	[5]
¹³ C NMR	δ (ppm): ~85 (≡C-CH ₂), ~68 (≡C-H), ~20 (CH ₂), ~13 (CH ₃)	[6][7]
IR Spectroscopy	ν (cm ⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H stretch), ~2120 (C≡C stretch)	[4][8][9]
Mass Spectrometry	m/z: 54 (M+), 39, 27	[10][11]



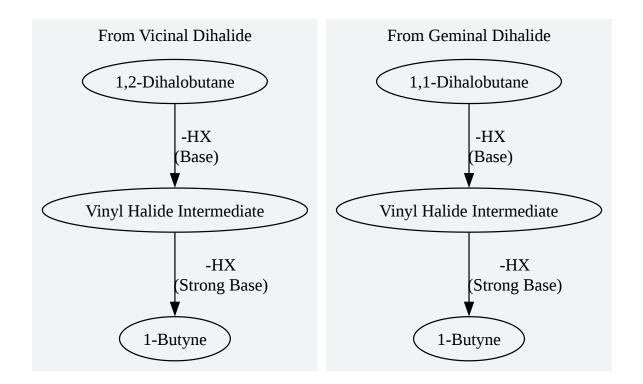
Synthesis of 1-Butyne

1-Butyne can be synthesized through several laboratory and industrial methods, primarily involving elimination reactions.

Dehydrohalogenation of Dihalobutanes

A common laboratory-scale synthesis involves the double dehydrohalogenation of a vicinal or geminal dihalobutane using a strong base, such as sodium amide (NaNH₂) in liquid ammonia or potassium hydroxide (KOH) in ethanol.[12]

- From 1,2-Dihalobutane: CH₃CH₂CH(X)CH₂(X) + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaX + 2 NH₃
- From 1,1-Dihalobutane: CH₃CH₂CH₂CH₂CH(X)₂ + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaX + 2 NH₃



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Caption: General workflow for **1-butyne** synthesis.



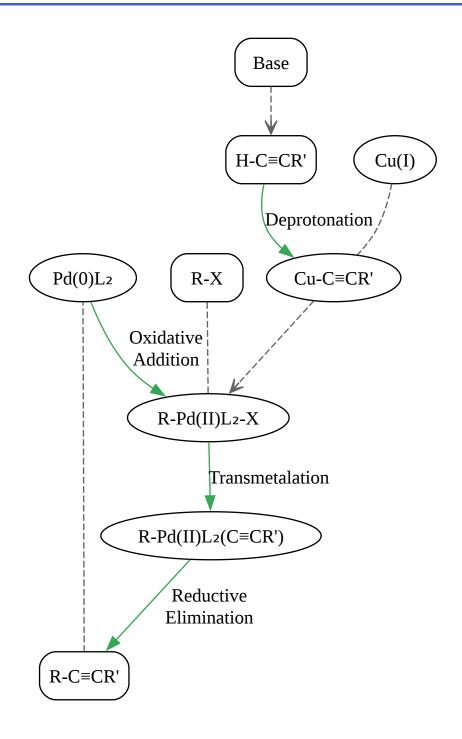
Key Reactions and Applications in Research

The terminal alkyne functionality of **1-butyne** is the cornerstone of its utility in synthetic chemistry, providing a gateway to numerous molecular transformations.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is fundamental in drug discovery for synthesizing complex aromatic structures and conjugated systems.[15]





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Caption: Catalytic cycles in the Sonogashira coupling reaction.

Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

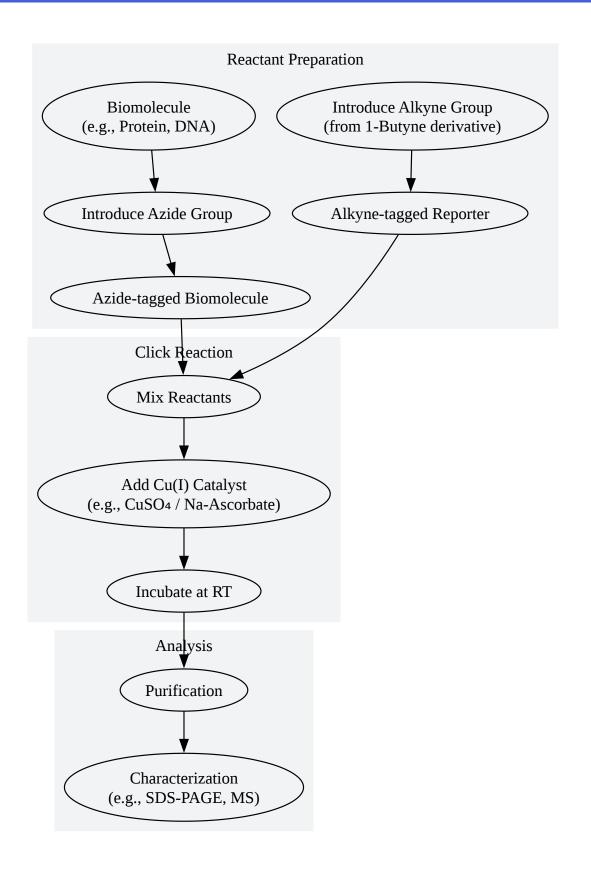


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As a terminal alkyne, **1-butyne** and its derivatives are ideal substrates for "click chemistry." The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide, a bioorthogonal reaction widely used for labeling biomolecules, drug target identification, and creating antibody-drug conjugates.[16][17]





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Caption: Experimental workflow for a typical CuAAC reaction.



Selective Hydrogenation

The triple bond of **1-butyne** can be selectively reduced. Hydrogenation over a palladium catalyst typically yields butane.[18] However, using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the reaction to be stopped at the alkene stage, selectively forming cis-1-butene. This control is vital in multi-step syntheses where an alkene is the desired intermediate.

Reaction	Catalyst	Product	Selectivity	References
Full Hydrogenation	Pd, Pt, or Ni	Butane	High	[19]
Partial Hydrogenation	Lindlar's Catalyst	cis-1-Butene	High (cis)	[19]
Dissolving Metal	Na in NH₃ (I)	trans-1-Butene	High (trans)	[19]

Hydration to Ketones

The acid-catalyzed hydration of **1-butyne**, typically using aqueous sulfuric acid with a mercury(II) sulfate catalyst, follows Markovnikov's rule to produce an enol intermediate.[3][20] This enol rapidly tautomerizes to the more stable keto form, yielding 2-butanone.[3] This transformation is a reliable method for introducing a carbonyl group into a carbon skeleton.

Experimental Protocols

The following protocols are representative procedures for key transformations of **1-butyne** and its derivatives. Researchers should adapt these methods based on specific substrate and scale requirements.

Protocol: Sonogashira Coupling of 1-Butyne with Iodobenzene

This protocol describes the synthesis of 1-phenyl-1-butyne.

Materials:



- Iodobenzene
- 1-Butyne (condensed and weighed, or bubbled through the reaction mixture)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry, nitrogen-flushed Schlenk flask, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Cul (0.04 eq).
- Add anhydrous THF and anhydrous triethylamine (2.0 eg).
- Cool the mixture to 0 °C in an ice bath.
- Slowly bubble 1-butyne gas (1.2 eq) through the stirred solution for 20 minutes, or add a
 pre-weighed amount of condensed 1-butyne.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes)
 to yield 1-phenyl-1-butyne.[2]



Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-modified molecule (derived from **1-butyne**) to an azide-containing substrate.

Materials:

- Alkyne-functionalized substrate (1.0 eq)
- Azide-functionalized substrate (1.1 eq)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
- Sodium ascorbate (0.3 eq)
- Solvent (e.g., t-BuOH/H₂O 1:1 mixture)

Procedure:

- Dissolve the alkyne and azide substrates in the t-BuOH/H2O solvent mixture in a vial.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
- To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange may be observed.
- Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.



• Purify the resulting triazole product by column chromatography or recrystallization.[17]

Protocol: Hydration of 1-Butyne to 2-Butanone

Materials:

- 1-Butyne
- Sulfuric acid (H2SO4), concentrated
- Mercury(II) sulfate (HgSO₄)
- Deionized water
- · Diethyl ether

Procedure:

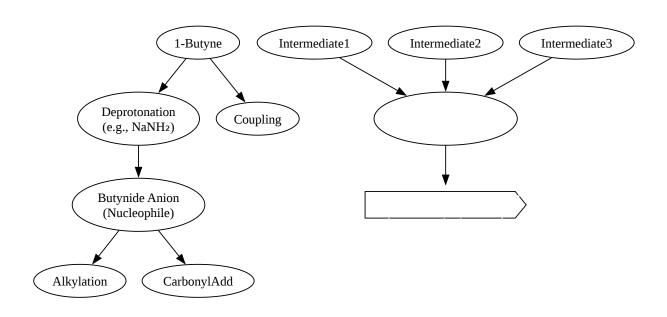
- In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated H₂SO₄ (0.1 eq) to water.
- Add HgSO₄ (0.05 eq) to the acidic solution and stir until dissolved.
- Cool the flask in an ice bath and carefully condense **1-butyne** (1.0 eq) into the flask.
- Allow the mixture to warm to room temperature and then heat to a gentle reflux (~60-70 °C) for 2-3 hours.
- After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Carefully wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield 2-butanone.[21][22]

Role in Drug Development and Discovery



The chemical transformations of **1-butyne** are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ethynyl group is a key feature in several marketed drugs, where it may be introduced via reactions of acetylene or its derivatives. While complex drugs like Tibolone or Butaclamol are not synthesized directly from **1-butyne**, the fundamental reactions of terminal alkynes are critical for constructing their core skeletons.[15][23][24][25]

For instance, the alkylation of a deprotonated alkyne is a classic C-C bond-forming reaction. **1-Butyne** can be deprotonated by a strong base like sodium amide to form a nucleophilic butynide anion. This anion can then react with an electrophile, such as an alkyl halide or an epoxide, to extend the carbon chain, a foundational step in building the complex scaffolds required for biologically active molecules.



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Caption: Role of **1-butyne** in building molecular complexity.

Conclusion



1-Butyne is more than a simple hydrocarbon; it is a versatile and indispensable tool in modern organic synthesis. Its well-defined reactivity allows for predictable and efficient transformations, including the construction of C-C bonds, selective reductions, and the introduction of carbonyl functionality. For researchers in the pharmaceutical and materials sciences, mastering the chemistry of **1-butyne** opens a gateway to the synthesis of novel and complex molecular targets. The protocols and data provided herein serve as a comprehensive resource for leveraging the synthetic potential of this fundamental chemical building block.

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